molecular formula C14H7Cl3N4O3 B12994275 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one

Cat. No.: B12994275
M. Wt: 385.6 g/mol
InChI Key: BOWMLVJPJWLAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 4-nitroaniline with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also bind to enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-1H-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of the trichlorophenyl group.

    2-(2,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Similar triazole ring but with fewer chlorine atoms.

    5-(4-Aminophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one: Reduction product of the nitro compound.

Uniqueness

5-(4-Nitrophenyl)-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both the nitro and trichlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H7Cl3N4O3

Molecular Weight

385.6 g/mol

IUPAC Name

5-(4-nitrophenyl)-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C14H7Cl3N4O3/c15-8-5-10(16)12(11(17)6-8)20-14(22)18-13(19-20)7-1-3-9(4-2-7)21(23)24/h1-6H,(H,18,19,22)

InChI Key

BOWMLVJPJWLAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.